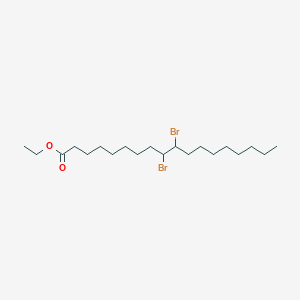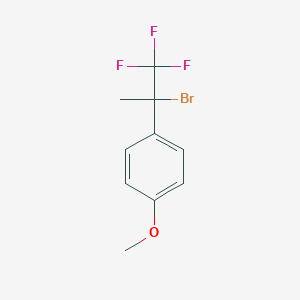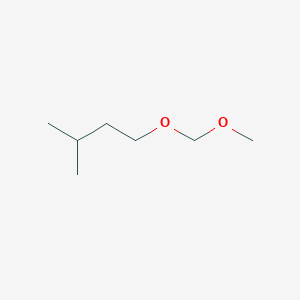
4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine can be achieved through several methods. One common approach involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea or its analogues . This reaction is known for its efficiency and ability to produce highly functionalized heterocycles.
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the Biginelli reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation and specific catalysts such as p-toluenesulfonic acid (TsOH) under solvent-free conditions . These methods are designed to be scalable and cost-effective for large-scale production.
化学反応の分析
Types of Reactions
4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
科学的研究の応用
4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the biological system in which it is used . The exact pathways and targets can vary, but common mechanisms include binding to active sites of enzymes or interacting with cellular receptors to modulate their activity.
類似化合物との比較
Similar Compounds
Similar compounds to 4-Methyl-2-oxo-6-phenyl-1,2lambda~5~,3-triazine include:
- Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 1,2,4-Triazine derivatives
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.
特性
| 77202-17-6 | |
分子式 |
C10H9N3O |
分子量 |
187.20 g/mol |
IUPAC名 |
4-methyl-2-oxido-6-phenyltriazin-2-ium |
InChI |
InChI=1S/C10H9N3O/c1-8-7-10(12-13(14)11-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChIキー |
CUEVEMFLBYYCKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=N[N+](=N1)[O-])C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


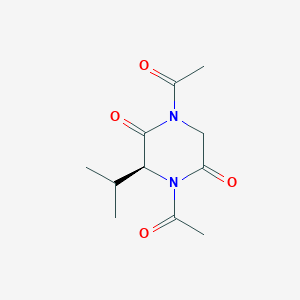
![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)
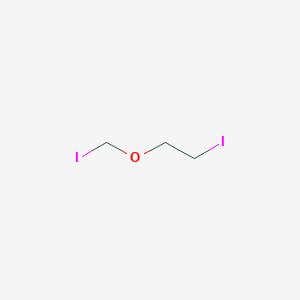
![3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol](/img/structure/B14433960.png)

